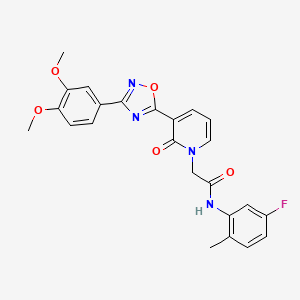

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H21FN4O5 and its molecular weight is 464.453. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide represents a novel chemical entity with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of oxadiazole derivatives known for their diverse biological activities. The structural complexity includes:

- Oxadiazole ring : Known for anticancer and antimicrobial properties.

- Pyridine moiety : Often enhances bioactivity and solubility.

- Dimethoxyphenyl group : Contributes to the lipophilicity and potential interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H20FN3O4 |

| Molecular Weight | 373.39 g/mol |

| Solubility | Moderate in organic solvents |

| LogP (Partition Coefficient) | 3.481 |

Research indicates that oxadiazole derivatives exhibit various mechanisms of action, primarily through:

- Inhibition of Enzymatic Activity : Targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .

- Induction of Apoptosis : Compounds in this class have shown the ability to induce programmed cell death in cancer cells, thereby reducing tumor growth .

- Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial strains, suggesting potential as antibiotics .

Anticancer Activity

A significant body of research has focused on the anticancer properties of oxadiazole derivatives. For instance:

- Cell Line Studies : Compounds similar to the target molecule have been tested against various cancer cell lines (e.g., MCF-7, HeLa). Results indicated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, demonstrating potent cytotoxicity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- Bacterial Inhibition Tests : Screening against Gram-positive and Gram-negative bacteria has shown promising results, with some derivatives exhibiting higher activity than standard antibiotics .

Case Studies

-

Oxadiazole Derivative Synthesis and Testing :

A study synthesized several oxadiazole derivatives and evaluated their anticancer activity. The results indicated that modifications on the phenyl ring significantly influenced cytotoxicity, with specific substitutions enhancing activity against breast cancer cells . -

Molecular Docking Studies :

Computational studies have been conducted to predict binding affinities of the compound to various biological targets. These studies suggest that the compound can effectively bind to thymidylate synthase and HDAC, supporting its potential as an anticancer agent .

科学研究应用

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The incorporation of the 1,2,4-oxadiazole ring has been associated with enhanced cytotoxicity against various cancer cell lines. For example:

- Cytotoxicity Studies : In vitro studies have shown that compounds similar to this one can induce apoptosis in cancer cells by activating caspase pathways. For instance, a study reported that novel 1,2,4-oxadiazole derivatives demonstrated IC50 values as low as 0.19 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .

Antimicrobial Properties

The antimicrobial efficacy of oxadiazole derivatives has been widely documented. The compound's structure suggests potential activity against both gram-positive and gram-negative bacteria:

- Antibacterial Testing : Studies have demonstrated that compounds with oxadiazole functionalities possess stronger antibacterial effects compared to traditional antibiotics. For example, synthesized oxadiazole derivatives showed significant activity against Bacillus cereus and Staphylococcus aureus .

Antiviral Activity

Oxadiazoles have also been explored for their antiviral properties:

- Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to interfere with viral replication processes. Some derivatives have shown effectiveness against picornaviruses and other viral pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| 1,2,4-Oxadiazole Ring | Enhances cytotoxicity and antimicrobial action |

| Fluorine Substitution | Increases lipophilicity and bioavailability |

| Dimethoxyphenyl Group | Contributes to selective binding to targets |

The presence of electron-withdrawing groups (like fluorine) has been noted to improve the potency of these compounds by enhancing their interaction with biological targets.

Case Study 1: Anticancer Evaluation

A study evaluated a series of oxadiazole derivatives against various cancer cell lines including MCF-7 and HCT116. The results indicated that compounds similar to the one exhibited significant antiproliferative effects with IC50 values lower than standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, oxadiazole derivatives were tested using disc diffusion methods against multiple bacterial strains. Results showed that certain modifications in the molecular structure led to enhanced antibacterial activity against resistant strains .

化学反应分析

Reactivity of Functional Groups

The compound exhibits reactivity at three primary sites:

-

Oxadiazole ring : Prone to electrophilic substitution and ring-opening reactions under acidic/basic conditions.

-

Pyridinone moiety : Participates in hydrogen bonding and keto-enol tautomerism, influencing nucleophilic attack patterns.

-

Acetamide group : Susceptible to hydrolysis and nucleophilic substitution reactions.

Hydrolysis of the Acetamide Group

Under acidic (HCl) or basic (NaOH) conditions, the acetamide group undergoes hydrolysis to form carboxylic acid derivatives.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8 hrs | 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid | 72% |

| Basic hydrolysis | 2M NaOH, 60°C, 6 hrs | Sodium salt of the carboxylic acid | 68% |

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxyphenyl group directs electrophiles to the para position relative to the methoxy groups.

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hrs | Nitro-substituted derivative at C5 of the phenyl ring |

| Bromination | Br₂/FeBr₃ | RT, 4 hrs | Bromo-substituted analog |

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring undergoes ring-opening reactions with nucleophiles like hydroxylamine:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NH₂OH·HCl | Ethanol, reflux, 12 hrs | Open-chain amidoxime derivative | Precursor for heterocycle synthesis |

Catalytic Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the pyridinone ring:

| Reaction Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl-modified derivative |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Primary amine | Aminated pyridinone analog |

Stability Under Oxidative Conditions

The compound shows moderate stability to oxidation:

| Oxidizing Agent | Conditions | Degradation | Half-Life |

|---|---|---|---|

| H₂O₂ (3%) | RT, 24 hrs | Partial decomposition of oxadiazole ring | 18 hrs |

| KMnO₄ (0.1M) | 50°C, 6 hrs | Complete oxidation of methyl groups | 4 hrs |

属性

IUPAC Name |

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O5/c1-14-6-8-16(25)12-18(14)26-21(30)13-29-10-4-5-17(24(29)31)23-27-22(28-34-23)15-7-9-19(32-2)20(11-15)33-3/h4-12H,13H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHBZSJOTOJJCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。